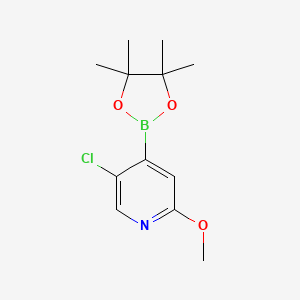
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is a type of organoboron reagent . These reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign and have been developed with properties tailored for application under specific conditions .
Synthesis Analysis
Pinacol boronic esters, including this compound, can be prepared via a highly regio and stereoselective zirconocene catalysed hydroboration of terminal and internal alkynes . The procedure gives high yields of the boronic esters at room temperature .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the protodeboronation process .Physical and Chemical Properties Analysis
The general physical and chemical properties of pinacol boronic esters are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Wissenschaftliche Forschungsanwendungen
Analytical Challenges and Strategies
Pinacolboronate esters, including varieties related to 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester, pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. This complicates their analysis using conventional techniques like GC and normal-phase HPLC. To address these issues, unconventional approaches employing non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases with an ion pairing reagent have been developed. These methods have broad applicability for the purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).
Synthesis of Complex Molecules
The utility of boronic acid pinacol esters in facilitating the synthesis of complex molecules has been extensively documented. For example, the use of 2-aminopyridine-5-boronic acid pinacol ester as a building block for the synthesis of diverse compound libraries via microwave-assisted one-pot cyclization/Suzuki coupling approach highlights the versatility and robustness of these compounds. This methodology underscores the significant potential of metal-catalyzed, multicomponent reactions in the rapid and efficient synthesis of complex molecules (Dimauro & Kennedy, 2007).
Applications in Polymer Science
In polymer science, boronic acid pinacol esters serve as critical intermediates. For instance, the synthesis of hyperbranched polythiophene with a nearly 100% degree of branching was achieved through the catalyst-transfer Suzuki–Miyaura coupling reaction of an AB2 monomer containing phenyl boronic acid pinacol ester and dibromothiophene units. This highlights the role of these esters in creating advanced polymer architectures with potential applications in materials science (Segawa, Higashihara, & Ueda, 2013).
Drug Discovery and Biomedical Applications
Boronic acid pinacol esters have found applications in the biomedical field, such as in the inhibition of enzyme activity. Peptide boronic acids and their pinacol esters have been shown to inhibit chymase activity, which plays a role in allergic inflammations. These compounds offer a therapeutic potential for treating allergic inflammations by selectively inhibiting chymase without affecting other enzymes like trypsin (Kato et al., 1988).
Safety and Hazards
Zukünftige Richtungen
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Therefore, future research may focus on developing new methods for the protodeboronation of pinacol boronic esters .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPAGXHWLPNPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
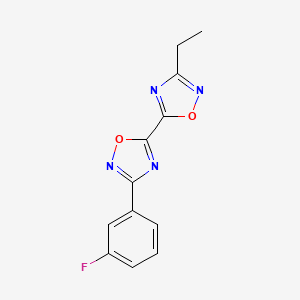
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)
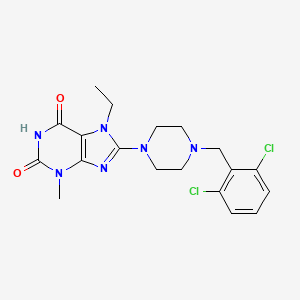
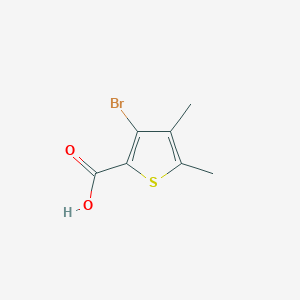
![N-butyl-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2659870.png)
![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
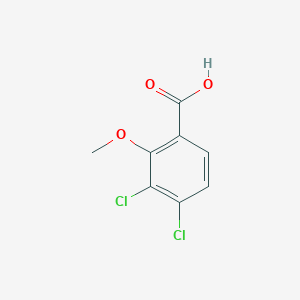

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
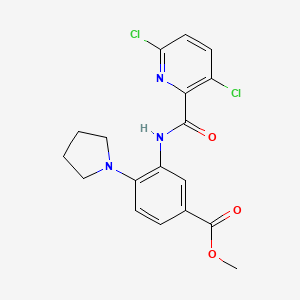
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
